3-Chloro-2-(2-methylpiperidin-1-yl)aniline

Boiling point Distillation Purification

3-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 926215-13-6) is a substituted aniline building block bearing a 2-methylpiperidin-1-yl substituent at the ortho position and a chlorine atom at the meta position of the phenyl ring. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 926215-13-6
Cat. No. B3022123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(2-methylpiperidin-1-yl)aniline
CAS926215-13-6
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC1CCCCN1C2=C(C=CC=C2Cl)N
InChIInChI=1S/C12H17ClN2/c1-9-5-2-3-8-15(9)12-10(13)6-4-7-11(12)14/h4,6-7,9H,2-3,5,8,14H2,1H3
InChIKeyLMWXBMHJRMGQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 926215-13-6): Physicochemical Baseline and Procurement Identity


3-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 926215-13-6) is a substituted aniline building block bearing a 2-methylpiperidin-1-yl substituent at the ortho position and a chlorine atom at the meta position of the phenyl ring. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Predicted physicochemical properties include a boiling point of 350.2 ± 32.0 °C, a density of 1.147 ± 0.06 g·cm⁻³, and a pKa of 7.71 ± 0.40 for the aniline amino group . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

Why 3-Chloro-2-(2-methylpiperidin-1-yl)aniline Cannot Be Generically Substituted by Its Positional Isomers or Unsubstituted Piperidine Analogs


Although several positional isomers and unsubstituted piperidine analogs share the same C₁₂H₁₇ClN₂ empirical formula or a closely related C₁₁H₁₅ClN₂ scaffold, the precise location of the chlorine atom on the aniline ring and the presence and position of the methyl group on the piperidine ring produce quantifiable differences in boiling point, pKa, and density . For example, moving the chlorine from the 3- to the 4-position raises the predicted boiling point by approximately 29 °C and lowers the aniline pKa by 0.88 units, which has direct consequences for purification strategy and chemical reactivity . Similarly, replacing the 2-methylpiperidine moiety with unsubstituted piperidine alters the molecular weight and density enough to affect solubility and chromatographic behaviour . These non-trivial differences mean that simple in-class substitution is not scientifically justifiable without re-optimisation of synthetic routes and analytical methods.

Product-Specific Quantitative Evidence Guide for 3-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 926215-13-6)


Boiling Point Advantage Over 4-Chloro Positional Isomer (CAS 893750-67-9)

The target compound exhibits a predicted boiling point of 350.2 ± 32.0 °C, which is 28.8 °C lower than the 379.0 ± 32.0 °C predicted for its 4-chloro positional isomer, 3-chloro-4-(2-methylpiperidin-1-yl)aniline . This substantial difference, derived from consistently applied prediction methodology on ChemicalBook, indicates that the target compound can be purified by vacuum distillation at significantly lower temperature, reducing the risk of thermal decomposition and energy consumption during large-scale preparation.

Boiling point Distillation Purification Thermal stability

pKa-Driven Reactivity Differentiation vs. 4-Chloro Positional Isomer

The predicted pKa of the aniline amino group in the target compound is 7.71 ± 0.40, compared with 6.83 ± 0.40 for 3-chloro-4-(2-methylpiperidin-1-yl)aniline, a difference of 0.88 log units . This indicates that the target compound's aniline nitrogen is approximately 7.6-fold more basic (based on the Henderson–Hasselbalch relationship) and therefore more nucleophilic under equivalent pH conditions, potentially leading to faster reaction kinetics in common medicinal-chemistry derivatisations such as amide coupling or sulfonamide formation.

pKa Basicity Nucleophilicity Amidation Derivatisation

Boiling Point Differentiation vs. 5-Chloro Positional Isomer (CAS 893751-38-7)

The target compound boils at 350.2 ± 32.0 °C, whereas the 5-chloro positional isomer, 5-chloro-2-(2-methylpiperidin-1-yl)aniline, has a reported boiling point of 366.83 °C at 760 mmHg . The approximately 16.6 °C difference confirms that the chlorine substitution pattern significantly modulates intermolecular interactions, which can be exploited to separate mixtures of positional isomers by fractional distillation or to select the isomer with the more favourable thermal profile for high-temperature reactions.

Boiling point Isomer separation Purification Distillation

Density and Molecular Weight Differentiation vs. Unsubstituted Piperidine Analog (CAS 58785-06-1)

Relative to its unsubstituted piperidine analog, 3-chloro-2-(piperidin-1-yl)aniline (MW 210.70 g·mol⁻¹, density 1.197 g·cm⁻³), the target compound has a higher molecular weight (224.73 g·mol⁻¹) and a lower density (1.147 g·cm⁻³) . The 0.05 g·cm⁻³ reduction in density, accompanied by an increase of 14.03 g·mol⁻¹ in molecular weight, suggests a looser molecular packing that may correlate with improved solubility in organic solvents—a practical advantage for reaction setup, extraction, and chromatographic purification.

Density Molecular weight Solubility Chromatography

Commercial Purity Grade Availability: 98% vs. Typical 95% for Positional Isomers

The target compound is routinely offered at ≥98% purity by suppliers such as Leyan and MolCore, whereas many structurally analogous building blocks (e.g., 3-chloro-2-(piperidin-1-yl)aniline and several positional isomers) are typically listed at 95% minimum purity . This higher baseline purity reduces the need for additional in-house purification, thereby decreasing labour cost and material loss prior to use in sensitive catalytic reactions or biological assays.

Purity Quality control Procurement Specifications

Optimal Research and Industrial Application Scenarios for 3-Chloro-2-(2-methylpiperidin-1-yl)aniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring High-Nucleophilicity Aniline Building Blocks

The target compound's predicted pKa of 7.71—0.88 units higher than its 4-chloro positional isomer —makes it the preferred choice for amide bond formation and sulfonamide synthesis under mild basic conditions. Its enhanced nucleophilicity can improve coupling efficiency in parallel synthesis workflows, reducing the equivalents of carboxylic acid or sulfonyl chloride required and minimising purification burden.

Process Chemistry Where Distillation-Based Purification Is Critical

With a boiling point approximately 29 °C lower than the 4-chloro isomer and about 17 °C lower than the 5-chloro isomer , the target compound is more amenable to vacuum distillation. This is particularly valuable in kilogram-scale syntheses where thermal degradation of sensitive intermediates must be avoided and energy efficiency is a cost driver.

Chromatographic Method Development and Solvent Extraction Optimisation

The 0.05 g·cm⁻³ lower density and 14 g·mol⁻¹ higher molecular weight relative to the unsubstituted piperidine analog alter its partitioning behaviour in liquid–liquid extraction and its retention time in flash chromatography. These differences can be exploited to design more selective separation protocols, especially when removing regioisomeric impurities.

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Campaigns

The commercially available ≥98% purity grade reduces the need for pre-screening repurification, enabling direct use in biochemical and biophysical assays. For FBDD libraries where false positives from impurities are a major concern, this higher initial purity provides a practical quality advantage over analogs typically supplied at 95%.

Quote Request

Request a Quote for 3-Chloro-2-(2-methylpiperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.